
2-Propenoic acid, 3-phenyl-
Overview
Description
2-Propenoic acid, 3-phenyl-, also known as cinnamic acid (E-isomer), is an α,β-unsaturated carboxylic acid with the molecular formula C₉H₈O₂ and CAS numbers 621-82-9 (E-isomer) or 140-10-3 (generic trans-cinnamic acid) depending on the source . It is a natural compound found in plants such as cinnamon and balsam trees, with applications in pharmaceuticals, fragrances, and polymer synthesis. Its structure features a phenyl group attached to the β-carbon of the propenoic acid backbone, enabling conjugation and reactivity.
Biological Activity
2-Propenoic acid, 3-phenyl-, commonly known as cinnamic acid , is a phenolic compound with notable biological activities. This article presents a detailed overview of its biological activity, including its pharmacological effects, toxicity assessments, and potential applications in various fields.
- Molecular Formula: CHO
- Molecular Weight: 148.16 g/mol
- CAS Number: 621-82-9
Cinnamic acid is characterized by its double bond between the first and second carbon atoms of the propene chain and a phenyl group at the third carbon. This structure is crucial for its biological activity.
Pharmacological Effects
Cinnamic acid and its derivatives have been extensively studied for their pharmacological properties:
- Antioxidant Activity : Cinnamic acid exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals. Studies have shown that it can reduce oxidative stress markers in various biological models .
- Anti-inflammatory Effects : Research indicates that cinnamic acid can inhibit inflammatory pathways, particularly through the suppression of nuclear factor kappa B (NF-kB) activation. This effect has been demonstrated in vitro using various cell lines .
- Antimicrobial Properties : Cinnamic acid has shown effectiveness against a range of pathogens, including bacteria and fungi. Its antimicrobial activity is thought to arise from its ability to disrupt microbial cell membranes and interfere with metabolic processes .
- Anticancer Potential : Studies have suggested that cinnamic acid may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo. Its derivatives have been evaluated for their efficacy against different cancer cell lines .
Toxicity and Safety Assessment
The safety profile of 2-propenoic acid, 3-phenyl- has been assessed through various studies:
Table 1: Summary of Biological Activities of Cinnamic Acid
Case Study: Antioxidant Activity Assessment
In a study evaluating the antioxidant capacity of various cinnamic acid derivatives, it was found that those with methoxy substitutions exhibited enhanced radical scavenging abilities compared to unsubstituted forms. The study utilized models such as DPPH and ABTS assays to quantify antioxidant activity .
Applications
Given its diverse biological activities, cinnamic acid has potential applications in:
- Pharmaceuticals : As an active ingredient in formulations aimed at reducing oxidative stress and inflammation.
- Food Industry : Utilized as a natural preservative due to its antimicrobial properties.
- Cosmetics : Incorporated into products for its antioxidant benefits.
Scientific Research Applications
Applications Overview
Field | Application |
---|---|
Chemistry | Building block for organic synthesis |
Biology | Investigated for antimicrobial and anti-inflammatory properties |
Medicine | Potential therapeutic applications in drug development |
Industry | Used in the production of polymers, resins, and flavoring agents |
Chemistry
2-Propenoic acid, 3-phenyl- serves as a fundamental building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : Forms saturated derivatives.
- Substitution : Leads to substituted phenylmethoxy derivatives.
Biology
Research indicates that this compound exhibits biological activities that may be beneficial in medical applications:
- Antimicrobial Activity : Studies have shown that cinnamic acid and its derivatives possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases.
Medicine
The compound is under investigation for its potential therapeutic applications:
- Drug Development : Cinnamic acid derivatives are being explored for their ability to inhibit specific enzymes related to disease processes, such as metalloproteinases involved in cancer progression .
Industry
In industrial applications, 2-propenoic acid, 3-phenyl-, is used in:
- Polymer Production : It is a key ingredient in creating polymers and resins used in coatings and adhesives.
- Flavoring Agents : Its pleasant aroma makes it suitable for use in food flavorings and fragrances.
Case Study 1: Antimicrobial Properties
A study published in PubMed examined the antimicrobial effects of cinnamic acid against Staphylococcus aureus. The results indicated significant inhibition at low concentrations, suggesting potential use in developing antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
Research demonstrated that cinnamic acid could inhibit the production of pro-inflammatory cytokines in human cells. This finding supports its application as an anti-inflammatory agent in therapeutic formulations .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the purity and structural identity of 2-propenoic acid, 3-phenyl-?
- Answer : Use a combination of spectroscopic and chromatographic techniques.
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm the presence of the phenyl and propenoic acid moieties.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify purity and molecular weight using retention times and fragmentation patterns (e.g., molecular ion peak at m/z 148.16) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1700 cm and C=C stretch at ~1630 cm) .
Q. How can researchers safely handle 2-propenoic acid, 3-phenyl- in laboratory settings?
- Answer : Follow OSHA and NIOSH safety protocols:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, employ P95 respirators (US) or ABEK-P2 (EU) cartridges .
- Ventilation : Work in a fume hood to minimize inhalation risks.
- Waste Disposal : Neutralize acidic residues before disposal to prevent environmental contamination .
Q. What thermodynamic properties are critical for reaction optimization involving 2-propenoic acid, 3-phenyl-?
- Answer : Key parameters include:
- Melting Point : 407 ± 3 K (determined via differential scanning calorimetry) .
- Combustion Enthalpy : ΔH° = -4357.2 kJ/mol (used to calculate energy release in exothermic reactions) .
- Density : 1.114 ± 0.06 g/cm (critical for solvent selection and phase separation) .
Q. Advanced Research Challenges
Q. How can contradictions in reported thermodynamic data (e.g., melting points) be resolved?
- Answer : Cross-validate data using:
- High-Purity Synthesis : Eliminate impurities via recrystallization or column chromatography.
- Multi-Method Analysis : Compare results from DSC (melting point) and adiabatic calorimetry (combustion enthalpy) .
- Statistical Reproducibility : Conduct triplicate measurements under controlled conditions (humidity, pressure) .
Q. What strategies optimize the synthesis of ester derivatives (e.g., methyl or ethyl esters) of 2-propenoic acid, 3-phenyl-?
- Answer :
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate Fischer esterification .
- Reaction Monitoring : Track conversion rates via H NMR (disappearance of carboxylic acid proton at δ 12-13 ppm) .
- Purification : Employ vacuum distillation for low-boiling esters (e.g., ethyl ester, b.p. ~219°C) or flash chromatography for complex mixtures .
Q. How can computational methods predict the reactivity of 2-propenoic acid, 3-phenyl- in novel reaction systems?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics Simulations : Model solvent interactions using parameters like PSA (35.53 Å) to assess solubility .
- Retrosynthetic Analysis : Use software (e.g., ChemAxon) to design synthetic pathways for derivatives like 3,4,5-trimethoxycinnamate .
Q. Methodological Considerations
Q. What techniques validate the stability of 2-propenoic acid, 3-phenyl- under varying storage conditions?
- Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation via HPLC .
- Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products (e.g., dimerization at λ > 300 nm) .
Q. How should researchers design experiments to resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Answer :
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify EC values.
- Control Redundancy : Include positive/negative controls (e.g., aspirin for COX inhibition assays) .
- Data Normalization : Use internal standards (e.g., deuterated analogs) in LC-MS workflows to minimize batch effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Analogues
trans-Cinnamic Acid (CAS 140-10-3)
- Structural Relationship: Shares the same molecular formula as 2-propenoic acid, 3-phenyl-, but is often referenced under different CAS numbers due to nomenclature conventions. Both are E-isomers of cinnamic acid .
- Key Differences: CAS Discrepancy: The CAS number 621-82-9 () refers specifically to the (E)-3-phenyl-2-propenoic acid nomenclature, while 140-10-3 () is the standard trans-cinnamic acid identifier. Safety Profile: Both compounds exhibit similar hazards (skin/eye irritation, respiratory tract irritation) .
Cinnamic Acid Esters
Esters of 2-propenoic acid, 3-phenyl- are widely used in fragrances and essential oils. Key examples:
- Trends :
Substituted Derivatives
3-(4-Methoxyphenyl) Derivatives
- Example: (E)-2-Propenoic acid, 3-(4-methoxyphenyl)-, ethyl ester (CAS N/A). Found in Kaempferia galanga essential oils (14.86% content) . Impact of Substituents: Methoxy groups enhance electron-donating effects, altering UV absorption and antioxidant activity compared to the parent compound .
Nitro and Decyloxy Derivatives
- Example: 2-Propenoic acid, 3-[4-(decyloxy)phenyl]-, 4-nitrophenyl ester (CAS 89023-08-5). Features a long alkyl chain (decyloxy) and nitro group, increasing molecular weight to 423.52 g/mol and complexity . Applications: Potential use in photodynamic therapy due to nitro group reactivity .
Properties
IUPAC Name |
3-phenylprop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28934-71-6, Array | |
Details | Compound: 2-Propenoic acid, 3-phenyl-, homopolymer | |
Record name | 2-Propenoic acid, 3-phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28934-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: 2-Propenoic acid, 3-phenyl-, homopolymer | |
Record name | Cinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40110056 | |
Record name | Cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40110056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-82-9 | |
Record name | Cinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40110056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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